molecular formula C12H24N2O B1519401 1-[2-(Piperidin-4-yloxy)ethyl]piperidine CAS No. 917003-52-2

1-[2-(Piperidin-4-yloxy)ethyl]piperidine

Cat. No.: B1519401
CAS No.: 917003-52-2
M. Wt: 212.33 g/mol
InChI Key: NYGBPVDKVYYBRE-UHFFFAOYSA-N
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Description

1-[2-(Piperidin-4-yloxy)ethyl]piperidine is a bis-piperidine compound featuring two piperidine rings connected via an ethyloxy linker at the 4-position of one ring. This structure confers unique physicochemical and pharmacological properties. Piperidine derivatives are widely studied for their roles in drug discovery due to their versatility in binding to biological targets, such as enzymes and receptors .

Properties

IUPAC Name

1-(2-piperidin-4-yloxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-2-8-14(9-3-1)10-11-15-12-4-6-13-7-5-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGBPVDKVYYBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Piperidin-4-yloxy)ethyl]piperidine is a chemical compound characterized by its unique piperidine ring structure, which suggests potential biological activities, particularly in the central nervous system. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₄N₂O and features two piperidine rings connected by an ethyl chain. The presence of the piperidin-4-yloxy group indicates potential interactions with various biological targets, similar to other piperidine-based compounds. Its structure is significant for understanding its mechanism of action and biological activity.

While specific mechanisms of action for this compound are not extensively documented, the structural characteristics suggest it may interact with neurotransmitter receptors or enzymes. Research on related piperidine derivatives indicates that they often act as receptor ligands, particularly for serotoninergic and dopaminergic receptors.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit significant biological activities:

  • Receptor Interaction: Piperidine derivatives have been studied for their ability to bind to various receptors. For example, compounds with similar structures have shown notable affinities for serotonin (5-HT) and dopamine (D) receptors, which are crucial in treating psychiatric disorders .
  • Anticancer Applications: Some studies suggest that piperidine-based compounds can induce apoptosis in cancer cells through intrinsic pathways, potentially offering therapeutic benefits in oncology .
  • Neuropharmacology: The structural features of this compound make it a candidate for further exploration in neuropharmacology, particularly in developing treatments for conditions like Alzheimer's disease due to its potential to inhibit acetylcholinesterase .

Comparative Analysis

The following table summarizes the biological activities and unique aspects of several compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(4-Piperidinyl)-2-propanolContains a propanol groupPotentially different solubility and bioavailability
N-MethylpiperidineMethyl substitution on nitrogenDifferent receptor affinity due to steric effects
4-Hydroxy-N-methylpiperidineHydroxyl group substitutionMay exhibit different pharmacological properties
This compoundPiperidine rings linked by ethyl chainPotential interactions with CNS receptors

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their pharmacological profiles:

  • Serotonergic and Dopaminergic Binding: A study evaluated a benzoylpiperidine derivative's affinity for serotoninergic and dopaminergic receptors, showing it could serve as a neuroleptic drug with reduced side effects compared to traditional antipsychotics .
  • Antiparasitic Activity: Research on dihydroquinazolinone derivatives demonstrated that structural modifications could enhance metabolic stability while maintaining antiparasitic activity, suggesting similar strategies could be applied to optimize piperidine derivatives .
  • Apoptosis Induction in Cancer Cells: Investigations into the effects of piperine (a related compound) on cancer cell lines revealed mechanisms involving mitochondrial membrane integrity and caspase activation, indicating potential pathways through which piperidine derivatives might exert anticancer effects .

Comparison with Similar Compounds

Target Compound :

  • Structure : Two piperidine rings connected by an ethyloxy bridge at the 4-position.
  • Key Functional Groups : Ether linkage, tertiary amines.

Similar Compounds :

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (Compound 21) : Structure: A benzyl-substituted piperidine with a benzoylaminoethyl side chain. Synthesis: Reductive amination using NaBH₃CN in methanol (pH 7) . Key Difference: The presence of a benzamide group instead of a piperidin-4-yloxy substituent.

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Structure: Piperidinone core with acetyl, ethyl, and methoxyphenyl substituents. Synthesis: Crystallographic studies confirm the importance of substituents on the piperidine ring for stability .

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one :

  • Structure : Chloroacetyl and trimethoxyphenyl groups enhance aromatic interactions.
  • Key Feature : Substitutions at 2- and 6-positions influence biological activity .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Functional Groups
1-[2-(Piperidin-4-yloxy)ethyl]piperidine Bis-piperidine Ether-linked ethyl chain Tertiary amines, ether
Compound 21 Mono-piperidine Benzyl, benzoylaminoethyl Amide, tertiary amine
1-Acetyl-t-3-ethyl-r-2,c-6-bis... Piperidinone Acetyl, methoxyphenyl Ketone, methoxy

Pharmacological Activities

Target Compound :

Similar Compounds :

Compound 21 (Anti-AChE Activity) :

  • IC₅₀ : 0.56 nM against acetylcholinesterase (AChE).
  • Selectivity : 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).

E2020 (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) :

  • IC₅₀ : 5.7 nM for AChE inhibition.
  • Mechanism : Binds to the catalytic site via hydrophobic and π-π interactions .

S 16924 (Serotonin 5-HT₁A Agonist) :

  • Activity : Blocks dizocilpine-induced locomotion (ID₅₀ = 0.96 mg/kg) and exhibits antipsychotic properties.
  • Structural Relevance : Contains a piperidine-linked ethyl chain, similar to the target compound .

Table 2: Pharmacological Profiles

Compound Target/Activity Potency (IC₅₀/ID₅₀) Selectivity/Mechanism
Compound 21 AChE Inhibition 0.56 nM 18,000-fold selective for AChE
E2020 AChE Inhibition 5.7 nM 1250-fold selective for AChE
S 16924 5-HT₁A Agonism 0.96 mg/kg Antipsychotic, anti-cataleptic

Physicochemical Properties

Target Compound :

  • Polar Surface Area (tPSA) : Estimated ~30–40 Ų (due to tertiary amines and ether oxygen).
  • logP : Predicted ~2.0–3.0 (moderate lipophilicity).

Comparison :

Compound 2 (1-(6-ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide) :

  • tPSA : 78.1 Ų (higher due to imidazole and carboxamide).
  • logP : 2.3 .

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one :

  • tPSA : ~100 Ų (methoxy groups increase polarity).
  • logP : ~3.5 (aromatic substituents enhance lipophilicity).

Q & A

Q. What are the optimized synthetic routes for 1-[2-(Piperidin-4-yloxy)ethyl]piperidine, and how can reaction conditions influence yield?

Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized using dichloromethane as a solvent and sodium hydroxide as a base to facilitate ether bond formation . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reactivity.
  • Temperature : Controlled heating (40–60°C) avoids side reactions.
  • Purification : Crystallization or column chromatography ensures >95% purity .
    Yield optimization may require iterative adjustments to stoichiometry and reaction time.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions on the piperidine rings (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 255.2) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar piperidine derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorogenic substrates to assess activity against targets like acetylcholinesterase or kinases .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC50_{50}) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) screen for antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?

Methodological Answer:

  • Substituent Analysis : Compare analogs with variations in the piperidine oxygen linker (e.g., replacing ethyl with propyl groups) to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute the piperidine ring with morpholine or pyrrolidine to modulate lipophilicity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins .

Q. How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

  • Salt Formation : Convert the free base to a hydrochloride salt (common in piperidine derivatives) to enhance aqueous solubility .
  • Co-solvent Systems : Use DMSO:PBS (1:9) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence and radiometric assays to rule out artifact signals .
  • Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>98%) and elemental analysis .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in a fume hood due to potential volatility of intermediates .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(Piperidin-4-yloxy)ethyl]piperidine
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